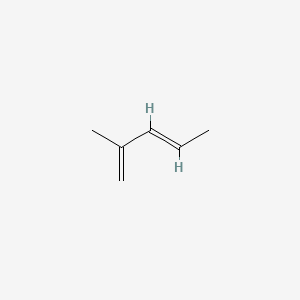

2-Methyl-1,3-pentadiene

CAS No.: 926-54-5

Cat. No.: VC3903439

Molecular Formula: C6H10

Molecular Weight: 82.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926-54-5 |

|---|---|

| Molecular Formula | C6H10 |

| Molecular Weight | 82.14 g/mol |

| IUPAC Name | (3E)-2-methylpenta-1,3-diene |

| Standard InChI | InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3/b5-4+ |

| Standard InChI Key | RCJMVGJKROQDCB-SNAWJCMRSA-N |

| Isomeric SMILES | C/C=C/C(=C)C |

| SMILES | CC=CC(=C)C |

| Canonical SMILES | CC=CC(=C)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

2-Methyl-1,3-pentadiene consists of a five-carbon chain with double bonds at the 1,3-positions and a methyl group at the second carbon. The molecule exists as cis (Z) and trans (E) stereoisomers due to restricted rotation around the double bonds. The trans isomer predominates in commercial mixtures (70:30 trans:cis ratio) . Computational studies using MMX and ab initio methods reveal that the trans isomer adopts an s-trans conformation, while the cis isomer favors twisted s-cis configurations .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 82.14 g/mol | |

| Boiling Point | ||

| Density (20°C) | ||

| Refractive Index () | 1.446 |

Synthesis and Industrial Production

Two-Step Catalytic Dehydration

A patented two-step process (CN109824466B) significantly enhances yield and selectivity:

-

Step 1: Dehydration of 2-methyl-2,4-pentanediol to 4-methyl-4-penten-2-ol using -montmorillonite at .

-

Step 2: Further dehydration of the intermediate with potassium bisulfate-citric acid at , achieving an 85% yield and 9:1 isomer ratio .

This method eliminates strong acids, reducing equipment degradation and improving environmental compatibility .

Physicochemical Properties

Thermal and Optical Characteristics

The compound exhibits a narrow liquid range (melting point , boiling point ) and high flammability (flash point ) . Its dielectric constant () and dipole moment () indicate low polarity, favoring use in nonpolar solvents .

Spectroscopic Identification

Polymerization and Material Science Applications

Syndiotactic Polymer Synthesis

Fe(bipy)Cl-MAO catalysts induce syndiotactic 1,2-polymerization of 3-methyl-1,3-pentadiene, producing polymers with -configurations . These materials exhibit crystallinity () and reversible thermochromism, making them candidates for smart coatings .

Asymmetric Inclusion Polymerization

Optically active polymers synthesized in deoxycholic acid canals display high optical rotations () and 1,4-trans head-to-tail structures . Temperature-dependent conformational changes enable applications in chiral sensing .

| Hazard | Precautionary Measures |

|---|---|

| Flammability | Store under nitrogen at |

| Skin Contact | Wash with soap/water; avoid solvents |

| Inhalation | Use fume hoods with |

Emerging Applications and Future Directions

Fragrance Intermediate

The compound’s Diels-Alder reactivity with unsaturated ketones enables synthesis of ligustral, a green-notes fragrance used in perfumes (annual demand: 2,000 tons) .

Biomedical Research

Preliminary studies suggest antimicrobial activity against Staphylococcus aureus (MIC ), though toxicity profiles require further elucidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume